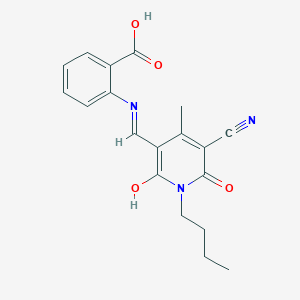
(Z)-2-(((1-butyl-5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(((1-butyl-5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl)amino)benzoic acid is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(((1-butyl-5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl)amino)benzoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antitumor and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a cyano group, and a benzoic acid moiety. Its chemical properties contribute to its biological activity, particularly in targeting specific cellular mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. Notably:
- Cell Line Studies : In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. The compound exhibited an IC50 value of approximately 6.26 μM for HCC827 cells in 2D cultures, indicating strong antiproliferative activity .
- Mechanism of Action : The proposed mechanism involves the binding of the compound to DNA, inhibiting DNA-dependent enzymes and leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Testing Against Bacteria : The compound was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. Results indicated that it possesses significant antibacterial properties, comparable to established antibiotics .
- Eukaryotic Model Testing : Additionally, Saccharomyces cerevisiae was used as a model organism to assess eukaryotic toxicity and efficacy. The results showed that the compound effectively inhibited yeast growth at certain concentrations .
Case Studies
Several case studies have demonstrated the biological activity of related compounds:
- Antitumor Efficacy in Animal Models : A study involving immunosuppressed rat models showed that similar derivatives were effective against opportunistic infections caused by Pneumocystis carinii, suggesting broader therapeutic applications .
- Comparative Studies with Other Derivatives : Research comparing this compound with other benzimidazole and benzothiazole derivatives demonstrated that while all exhibited some level of antitumor activity, the specific structural features of this compound enhanced its potency .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | (Z)-2-(((1-butyl-5-cyano...) |
| Antitumor IC50 (HCC827) | 6.26 μM |
| Antibacterial Activity | Effective against S. aureus and E. coli |
| Eukaryotic Model Tested | Saccharomyces cerevisiae |
| Proposed Mechanism | DNA binding and inhibition of DNA-dependent enzymes |
Propiedades
IUPAC Name |
2-[(1-butyl-5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3-yl)methylideneamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-4-9-22-17(23)14(10-20)12(2)15(18(22)24)11-21-16-8-6-5-7-13(16)19(25)26/h5-8,11,24H,3-4,9H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYSBXWZSCUSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC=C2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














